Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate

Description

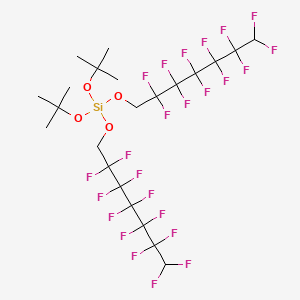

Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate is a fluorinated organosilicon compound characterized by:

- Structure: A central silicon atom bonded to two tert-butyl groups and two 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl chains.

- Fluorination: The dodecafluoroheptyl substituents introduce 12 fluorine atoms per chain, conferring extreme hydrophobicity, chemical inertness, and thermal stability.

- Applications: Likely used in high-performance coatings, lubricants, or specialty polymers where low surface energy and resistance to harsh environments are critical.

Properties

CAS No. |

381-08-8 |

|---|---|

Molecular Formula |

C22H24F24O4Si |

Molecular Weight |

836.5 g/mol |

IUPAC Name |

ditert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) silicate |

InChI |

InChI=1S/C22H24F24O4Si/c1-11(2,3)49-51(50-12(4,5)6,47-7-13(27,28)17(35,36)21(43,44)19(39,40)15(31,32)9(23)24)48-8-14(29,30)18(37,38)22(45,46)20(41,42)16(33,34)10(25)26/h9-10H,7-8H2,1-6H3 |

InChI Key |

ACVNEKRAXGMERH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)O[Si](OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate typically involves the reaction of tert-butyl orthosilicate with dodecafluoroheptyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions may yield silanes or other reduced silicon-containing species.

Substitution: The fluorinated alkyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silicates.

Scientific Research Applications

Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.

Biology: Employed in the development of bio-compatible materials and as a component in drug delivery systems.

Medicine: Investigated for its potential use in medical imaging and diagnostic applications.

Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism by which Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate exerts its effects is primarily through its interaction with other molecules via its silicon and fluorinated alkyl groups. These interactions can influence the physical and chemical properties of the materials it is incorporated into, such as enhancing hydrophobicity, thermal stability, and chemical resistance. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Alkyl Chains

Compound A : Phosphonic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester

- Core structure : Phosphorus-centered vs. silicon-centered.

- Key differences :

- Applications : Phosphate esters are used as flame retardants or surfactants, whereas orthosilicates may serve as crosslinkers in fluoropolymer matrices .

Compound B : 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate (DFHA)

- Structure: Acrylate monomer with a dodecafluoroheptyl chain.

- Key differences :

- Applications : DFHA is used in hydrophobic surface modifications, whereas orthosilicates may act as additives to enhance bulk material properties .

Compound C : Bis(2-ethylhexyl) terephthalate (DOTP)

- Structure: Phthalate ester with branched alkyl chains (non-fluorinated).

- Key differences :

- Polarity : DOTP is less polar due to the absence of fluorine, limiting its use in high-temperature or corrosive environments.

- Regulatory Status : DOTP is REACH-registered as a plasticizer but faces fewer restrictions compared to fluorinated compounds, which are scrutinized for persistence and toxicity .

- Applications : DOTP is a mainstream plasticizer for PVC, while orthosilicates target niche industrial applications .

Property Comparison Table

Table 1 : Key properties of Di-tert-butyl bis(dodecafluoroheptyl) orthosilicate and analogues.

Performance and Regulatory Considerations

- Chemical Resistance: The orthosilicate’s fluorinated chains and silicon core provide superior resistance to acids, bases, and UV degradation compared to DOTP or non-fluorinated esters .

- Cost : Orthosilicates are likely more expensive than DOTP or DFHA due to complex synthesis and fluorination steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.